molecular formula C22H20N4O3S B505595 N-{3-[(4-METHOXYPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE

N-{3-[(4-METHOXYPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE

Cat. No.: B505595
M. Wt: 420.5g/mol
InChI Key: ZQVXAVHHHTYLCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(4-METHOXYPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its versatile pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-METHOXYPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE typically involves the reaction of 4-methoxyaniline with quinoxaline-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like chromatography can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-METHOXYPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{3-[(4-METHOXYPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(4-METHOXYPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby affecting various biological pathways. For instance, it may inhibit the activity of tyrosine kinases, leading to the disruption of cell signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(4-METHOXYPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a quinoxaline core with a methoxyphenyl and sulfonamide group enhances its potential as a versatile pharmacological agent .

Properties

Molecular Formula

C22H20N4O3S

Molecular Weight

420.5g/mol

IUPAC Name

N-[3-(4-methoxyanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C22H20N4O3S/c1-15-7-13-18(14-8-15)30(27,28)26-22-21(23-16-9-11-17(29-2)12-10-16)24-19-5-3-4-6-20(19)25-22/h3-14H,1-2H3,(H,23,24)(H,25,26)

InChI Key

ZQVXAVHHHTYLCA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)OC

Origin of Product

United States

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